Droxacin sodium

Description

Historical Context of Quinolone Antibiotic Discovery and Development

The journey of quinolone antibiotics began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. researchgate.net Initially, these first-generation quinolones, including nalidixic acid, exhibited a narrow spectrum of activity, primarily targeting Gram-negative bacteria, and were mainly used for treating urinary tract infections. oup.comresearchgate.netnih.gov A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone structure, leading to the development of the fluoroquinolones. oup.com This modification dramatically expanded the antibacterial spectrum to include some Gram-positive bacteria and improved pharmacokinetic properties. oup.com

Norfloxacin was the first of these "fluoroquinolones," and its development was followed by other second-generation agents like ciprofloxacin (B1669076) and ofloxacin, which offered even broader activity. researchgate.net The evolution continued with third-generation fluoroquinolones, such as levofloxacin, which showed enhanced activity against Gram-positive bacteria, particularly pneumococci. researchgate.net Fourth-generation quinolones further expanded the spectrum to include anaerobic bacteria. researchgate.net This progression from a narrow-spectrum agent to broad-spectrum therapies illustrates a dedicated research effort to enhance the efficacy and utility of this important class of antibiotics. nih.gov

Classification and Structural Characteristics of Droxacin (B1596024) Sodium within the Quinolone Class

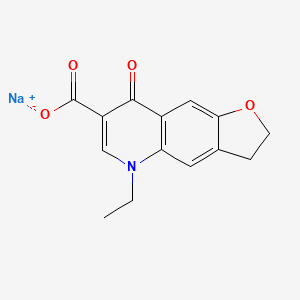

Droxacin sodium is chemically identified as the sodium salt of Droxacin. nih.gov Its systematic name is Sodium 5-ethyl-2,3,5,8-tetrahydro-8-oxofuro[2,3-g]quinoline-7-carboxylate. nih.gov The molecular formula for Droxacin sodium is C₁₄H₁₂NNaO₄, and it has a molecular weight of 281.24 g/mol . mdpi.com

Structurally, Droxacin belongs to the quinolone class of antibiotics. nih.gov The core of its structure is a furo[2,3-g]quinoline ring system. Key features of its structure include an ethyl group attached to the nitrogen atom at position 5, and a carboxylic acid group at position 7, which is present as a sodium carboxylate salt in Droxacin sodium. The molecule is achiral, meaning it does not have a non-superimposable mirror image. nih.gov

Below is a table summarizing the key chemical properties of Droxacin and Droxacin sodium.

| Property | Droxacin | Droxacin Sodium |

| Molecular Formula | C₁₄H₁₃NO₄ | C₁₄H₁₂NNaO₄ |

| Molecular Weight | 259.26 g/mol | 281.24 g/mol |

| Systematic Name | 5-ethyl-2,3,5,8-tetrahydro-8-oxofuro[2,3-g]quinoline-7-carboxylic acid | Sodium 5-ethyl-2,3,5,8-tetrahydro-8-oxofuro[2,3-g]quinoline-7-carboxylate |

| Chirality | Achiral | Achiral |

| Physical Form | Acid | Sodium Salt |

Overview of Research Trajectories for Novel Quinolone Antibiotics

The development of novel quinolone antibiotics is driven by several key research objectives. A primary focus is to overcome the growing challenge of bacterial resistance to existing quinolones. mdpi.comfrontiersin.org Research efforts are directed towards designing new quinolone derivatives that can evade common resistance mechanisms, such as mutations in the target enzymes DNA gyrase and topoisomerase IV. nih.gov

Another significant research trajectory is the expansion of the antibacterial spectrum. oup.com While later-generation quinolones have broad-spectrum activity, there is a continued effort to enhance their potency against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), and to improve activity against anaerobic and atypical pathogens. mdpi.combioworld.com

Furthermore, research is focused on improving the pharmacokinetic and pharmacodynamic profiles of new quinolones. mdpi.com This includes modifications to the quinolone structure to enhance oral bioavailability, extend the half-life to allow for less frequent dosing, and improve tissue penetration. oup.com There is also a concerted effort to increase the selectivity of new quinolones for bacterial enzymes over their human counterparts to reduce the potential for adverse effects. nih.govnih.gov The creation of hybrid molecules, which combine a quinolone pharmacophore with other antibacterial agents, is another innovative strategy being explored to develop drugs with multiple modes of action to combat resistance. tandfonline.comtandfonline.com Recent research has also explored the potential of quinolone derivatives as antitrypanosomal and anticancer agents. researchgate.netnih.gov

Properties

CAS No. |

57363-13-0 |

|---|---|

Molecular Formula |

C14H12NNaO4 |

Molecular Weight |

281.24 g/mol |

IUPAC Name |

sodium;5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C14H13NO4.Na/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15;/h5-7H,2-4H2,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

LZWSEFIKDQFKFO-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Droxacin Sodium

Classical and Contemporary Organic Synthesis Pathways for Quinolone Core Structures (e.g., Gould–Jacobs Reaction)

The synthesis of the quinolone ring system, the fundamental scaffold of Droxacin (B1596024) sodium, has been a subject of extensive research. Among the classical methods, the Gould-Jacobs reaction stands out as a pivotal and widely employed strategy. wikipedia.orgwikipedia.org This reaction facilitates the construction of the 4-hydroxyquinoline core, a key precursor to many quinolone antibiotics, including Droxacin. wikipedia.org

The Gould-Jacobs reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). This initial step is followed by a thermal cyclization to form the quinolone ring system. Subsequent hydrolysis and decarboxylation steps yield the desired 4-quinolone structure. The general mechanism proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes an intramolecular cyclization.

While the Gould-Jacobs reaction is a cornerstone in quinolone synthesis, other classical methods such as the Conrad-Limpach-Knorr synthesis and the Camps cyclization also provide alternative routes to the quinolone core. Contemporary approaches often focus on improving the efficiency and sustainability of these classical methods. This includes the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of novel catalytic systems.

Precursor Chemistry and Intermediate Compound Characterization in Droxacin Sodium Synthesis

The specific synthesis of Droxacin sodium, chemically known as 5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid, necessitates the use of appropriately substituted precursors. Based on the quinolone structure of Droxacin, a plausible synthetic route would involve a substituted aniline as a key starting material.

While detailed, publicly available step-by-step synthetic procedures for Droxacin sodium are scarce, the general principles of quinolone synthesis allow for the postulation of its key precursors and intermediates. The synthesis would likely begin with a substituted aminobenzofuran derivative. This precursor would then undergo a reaction analogous to the Gould-Jacobs reaction to construct the quinolone core.

The characterization of intermediates in such a synthetic pathway would rely on a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the intermediates and the final product.

A hypothetical reaction scheme for the synthesis of the Droxacin core structure is presented below:

| Step | Reactants | Reaction Type | Intermediate/Product |

| 1 | Substituted aminobenzofuran, Diethyl ethoxymethylenemalonate | Condensation | Anilinomethylenemalonate derivative |

| 2 | Anilinomethylenemalonate derivative | Thermal Cyclization | Ethyl 5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylate |

| 3 | Ethyl 5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylate | Hydrolysis | Droxacin |

| 4 | Droxacin | Salt Formation | Droxacin sodium |

Derivatization Techniques for Structural Modification and Analog Generation

The derivatization of the Droxacin sodium scaffold presents an opportunity to generate analogs with potentially improved properties, such as enhanced antimicrobial activity, a broader spectrum, or improved pharmacokinetic profiles. Key sites on the Droxacin molecule for structural modification include:

The Carboxylic Acid Group (C-7): This group can be esterified or converted to amides to modulate the compound's polarity and cell permeability.

The Ethyl Group (C-5): Modification of this alkyl substituent could influence the compound's interaction with its biological target.

The Quinolone Core: Substitution at various positions on the quinolone ring system could be explored to fine-tune the electronic and steric properties of the molecule.

Common derivatization techniques that could be applied to Droxacin sodium include:

| Functional Group | Derivatization Reaction | Potential Outcome |

| Carboxylic Acid | Esterification, Amidation | Altered solubility and bioavailability |

| N-Alkyl Group | Variation of the alkyl chain | Modified target binding affinity |

| Aromatic Ring | Halogenation, Nitration, Alkylation | Changes in electronic properties and metabolic stability |

Green Chemistry Principles in Droxacin Sodium Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceuticals like Droxacin sodium is of growing importance to minimize the environmental impact of drug manufacturing. Key areas of focus in greening the synthesis of quinolones include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste generation. This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, which can significantly reduce waste and simplify purification processes.

While specific research on the application of green chemistry to Droxacin sodium synthesis is not widely reported, the broader advancements in green quinolone synthesis provide a clear roadmap for developing more sustainable manufacturing processes for this important antibiotic.

Molecular Mechanism of Action in Preclinical and Mechanistic Research

Detailed Elucidation of Bacterial DNA Gyrase Inhibition by Droxacin (B1596024) Sodium

Droxacin sodium exerts its bactericidal effect by primarily targeting bacterial DNA gyrase. This enzyme, a type II topoisomerase, is crucial for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication, transcription, and recombination. The inhibition of DNA gyrase by Droxacin sodium is a multi-step process that begins with the binding of the drug to the enzyme-DNA complex.

The formation of a stable ternary complex, consisting of Droxacin sodium, DNA gyrase, and cleaved DNA, is a hallmark of quinolone action. This complex effectively traps the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. The precise interactions within this complex are critical for the inhibitory activity of the drug.

| Enzyme Target | Key Subunits | Function | Effect of Droxacin Sodium Inhibition |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA, relieves torsional stress | Formation of a stable drug-enzyme-DNA complex, leading to double-strand DNA breaks and inhibition of DNA replication. |

Investigation of Topoisomerase IV as a Primary and Secondary Target

In addition to DNA gyrase, topoisomerase IV is another critical type II topoisomerase in bacteria that serves as a target for quinolone antibiotics. The primary role of topoisomerase IV is in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

For many quinolones, the primary target can differ between Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive species, topoisomerase IV is more sensitive. Research into Droxacin sodium's activity would aim to determine its relative potency against both enzymes to understand its spectrum of activity. The inhibition of topoisomerase IV by Droxacin sodium would also involve the stabilization of a cleavage complex, preventing the resealing of the DNA strands and leading to a failure in chromosome segregation.

| Enzyme Target | Key Subunits | Function | Effect of Droxacin Sodium Inhibition |

| Topoisomerase IV | ParC, ParE | Decatenation of replicated chromosomes | Inhibition of chromosome segregation, leading to cell division arrest. |

Molecular Binding Modes and Interaction Dynamics with Bacterial Enzymes

The specific molecular interactions between Droxacin sodium and its target enzymes are fundamental to its inhibitory mechanism. These interactions are typically non-covalent and involve hydrogen bonds, hydrophobic interactions, and coordination with a magnesium ion within the enzyme's active site. The quinolone core structure, common to all drugs in this class, is essential for this binding.

Computational modeling and structural biology studies are instrumental in visualizing these interactions. Molecular docking simulations can predict the binding affinity and orientation of Droxacin sodium within the active sites of DNA gyrase and topoisomerase IV. These models help to identify the key amino acid residues in the enzymes that are critical for drug binding and can explain the molecular basis of bacterial resistance, which often arises from mutations in these residues.

Cellular and Subcellular Perturbations Induced by Droxacin Sodium in Bacterial Systems

The inhibition of DNA gyrase and topoisomerase IV by Droxacin sodium triggers a cascade of detrimental events within the bacterial cell. The accumulation of double-strand DNA breaks activates the SOS response, a global DNA damage repair system. However, when the damage is too extensive, this response is insufficient, leading to programmed cell death or apoptosis-like events in bacteria.

Morphologically, bacteria treated with Droxacin sodium may exhibit filamentation, a phenomenon where cells continue to grow in length but are unable to divide. This is a direct consequence of the disruption of DNA replication and chromosome segregation. Ultrastructural analysis using electron microscopy can reveal significant changes in the nucleoid, the region of the bacterial cell where the chromosome is located, which often appears condensed and disorganized.

Comparative Mechanistic Studies with Other Quinolone Antibiotics

To better understand the unique properties of Droxacin sodium, its mechanistic profile is often compared with that of other well-characterized quinolones, such as ciprofloxacin (B1669076) and ofloxacin. These studies typically involve comparing their inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV from various bacterial species.

Structure Activity Relationship Sar and Computational Approaches

Methodological Frameworks for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govwikipedia.orglongdom.org The fundamental goal is to develop a predictive model that can estimate the activity of novel, untested compounds. nih.gov For a compound like Droxacin (B1596024) sodium, a QSAR study would follow a structured methodology:

Data Set Selection: A training set of quinolone analogs with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) against specific bacterial strains would be compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. longdom.org They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), or 3D descriptors (e.g., molecular shape). nih.gov

Variable Selection and Model Construction: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to select the most relevant descriptors and build a mathematical model. conicet.gov.ar The resulting QSAR model takes the form of an equation linking the descriptors to the biological activity. wikipedia.org

Model Validation: The model's robustness and predictive power are rigorously assessed using statistical validation methods, most notably cross-validation (like the leave-one-out method), to ensure it can accurately predict the activity of compounds not included in the training set. conicet.gov.ar

While specific QSAR models exclusively for Droxacin sodium are not prevalent in public literature, this framework is the standard for the quinolone class, guiding the optimization of antibacterial potency. longdom.org

Identification of Pharmacophoric Features and Key Structural Motifs for Antibacterial Activity

Droxacin, as a member of the quinolone antibiotic family, shares a common pharmacophore essential for its antibacterial action. ncats.io The primary target for quinolones is the bacterial DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), enzymes crucial for DNA replication. ncats.ionih.gov The key structural motifs of Droxacin that constitute its pharmacophore and enable it to bind to the enzyme-DNA complex include:

The Carboxylic Acid Group (at C-7): The 7-carboxy group is critical for binding to the target enzyme.

The Carbonyl Oxygen (at C-8): The 8-oxo group is essential for the antibacterial activity.

The Dihydrofuro-quinoline Core: This fused heterocyclic ring system forms the scaffold of the molecule, providing the necessary three-dimensional structure for interaction with the binding pocket.

The N-1 Ethyl Substituent: The ethyl group at the N-1 position is a key modulator of potency and target specificity.

These features collectively allow the molecule to stabilize the transient enzyme-DNA complex, ultimately leading to a halt in DNA replication and bacterial cell death. nih.gov

Influence of Substituent Effects on Droxacin Sodium's Target Affinity and Biological Response

The specific substituents on the core quinolone scaffold profoundly influence Droxacin's antibacterial spectrum, potency, and pharmacokinetic profile. Structure-activity relationship studies on the broader quinolone class have established several key principles that apply to Droxacin. researchgate.net

The N-1 substituent is a primary determinant of antibacterial potency. In Droxacin, the ethyl group at this position is crucial for its activity. Variations at this position are known to significantly alter the drug's efficacy against different bacterial species.

The fused ring system, specifically the furo[2,3-g] portion, also plays a significant role. The nature of the ring fused to the quinolone core influences target enzyme affinity and cell wall penetration. The specific arrangement in Droxacin contributes to its unique activity profile. While detailed studies on the specific substituent effects for Droxacin are limited, the general SAR for quinolones provides a predictive framework for how modifications would impact its biological response. mdpi.com

Table 1: Key Substituents of Droxacin and Their General Role in Quinolone Activity

| Structural Position | Droxacin Substituent | General Influence on Activity in Quinolones |

| N-1 | Ethyl (-CH2CH3) | Modulates antibacterial potency and target enzyme affinity. |

| C-7 | Part of furo[2,3-g] ring | Influences antibacterial spectrum and pharmacokinetic properties. |

| C-8 | Part of furo[2,3-g] ring | Essential for activity; part of the core pharmacophore. |

Ligand-Based and Structure-Based Drug Design Principles Applied to Droxacin Sodium Analogs

The development of new Droxacin sodium analogs can be guided by two complementary computational drug design strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown or unavailable. nih.govnih.gov It relies on the knowledge of molecules that are known to be active, such as Droxacin itself. By analyzing a set of active quinolones, a pharmacophore model can be constructed, defining the essential 3D arrangement of chemical features required for activity. nih.gov This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the correct pharmacophoric features. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target enzyme (e.g., DNA gyrase) is known, often through X-ray crystallography, SBDD becomes a powerful tool. nih.govnih.gov This method involves docking Droxacin or its analogs directly into the enzyme's binding site to visualize and analyze the molecular interactions. nih.gov This detailed understanding allows medicinal chemists to rationally design modifications to the Droxacin structure to improve its fit, enhance binding affinity, and increase selectivity, following an iterative cycle of design, synthesis, and experimental testing. nih.gov

Computational Chemistry Techniques for SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations, CoMFA, CoMSIA)

Several advanced computational techniques are instrumental in elucidating the intricate structure-activity relationships of Droxacin and its analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with its target receptor. f1000research.com For Droxacin, docking simulations would place the molecule into the binding site of DNA gyrase or topoisomerase IV to predict its binding pose and calculate a scoring function that estimates binding energy. nih.govturkjps.org This allows for the rapid virtual screening of numerous analogs to prioritize those with the highest predicted affinity for synthesis and testing.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov An MD simulation of Droxacin bound to its target enzyme would track the motions of every atom, providing insights into the stability of the complex, the role of water molecules in the binding site, and any conformational changes that occur upon binding. nih.gov This level of detail is crucial for understanding the true nature of the interaction.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): These are 3D-QSAR methods that correlate the biological activity of a set of compounds with their 3D molecular properties. nih.gov A series of Droxacin analogs would be structurally aligned, and for each molecule, steric and electrostatic fields would be calculated on a surrounding grid. CoMFA and CoMSIA use statistical methods to generate a model that relates variations in these fields to changes in biological activity. nih.gov The results are often visualized as 3D contour maps, highlighting regions where bulky or electron-donating groups would be favorable or unfavorable, thereby guiding the design of more potent molecules. turkjps.org

Preclinical Pharmacokinetic Research Methodologies in Animal Models

Design of Pharmacokinetic Studies in Vertebrate Animal Models (e.g., Rodent Models)

Preclinical pharmacokinetic studies are fundamental to drug development, providing essential data before human trials. The design of these studies in vertebrate animal models, such as rodents, is meticulously planned to ensure the reliability and applicability of the findings. Key considerations in the experimental design include the selection of the appropriate animal species, the number of animals required to achieve statistical power, and the determination of the route of administration. Both crossover and parallel study designs are utilized, with crossover designs often being preferred to minimize intra-subject variability. The methodology for such studies has become increasingly sophisticated, guided by international regulatory agencies.

Methodologies for Assessing Absorption Profiles in Preclinical Species

The assessment of a drug's absorption profile is a critical component of preclinical pharmacokinetic research. This involves determining the rate and extent to which the active moiety is absorbed from a drug product and becomes available at the site of action. Methodologies for this assessment include the analysis of drug concentrations in biological fluids, typically plasma, over a specific time course following administration. Factors influencing oral drug absorption, such as gastric emptying time and luminal pH, are also considered. Mechanistic models can be employed to simulate and better understand these complex absorption processes.

Distribution Kinetics and Tissue Penetration Studies in Animal Systems

Drug distribution encompasses the reversible transfer of a drug from the bloodstream to various tissues and organs within the body. The extent of distribution is influenced by several factors, including the physicochemical properties of the drug (such as its lipid solubility and plasma protein binding) and physiological factors of the animal model. Studies on distribution kinetics aim to quantify the volume of distribution (Vd), which provides an indication of the extent of a drug's distribution in the body. Tissue penetration studies involve measuring drug concentrations in specific tissues to understand its localization and potential for efficacy or toxicity.

Biotransformation Pathways and Metabolite Profiling in Preclinical Species

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. These metabolic processes are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Identifying the biotransformation pathways is crucial for understanding a drug's efficacy and potential for drug-drug interactions.

Metabolite profiling involves the detection, identification, and quantification of the metabolites of a parent drug. High-resolution mass spectrometry is a powerful analytical technique used for this purpose. By analyzing samples from in vitro (e.g., liver microsomes) and in vivo studies, researchers can create a comprehensive profile of a drug's metabolites.

Excretion Mechanisms and Routes in Animal Models

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces. Studies in animal models aim to determine the major routes and rates of excretion. This often involves the collection of urine and feces over a period of time after drug administration and analyzing the samples for the parent drug and its metabolites. Understanding the excretion mechanisms is vital for predicting a drug's half-life and potential for accumulation in the body.

Pharmacokinetic Modeling and Simulation Techniques for Preclinical Data Analysis

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration-time course of a drug in the body. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates physiological, biochemical, and drug-specific information to simulate the ADME processes. These models can be used to:

Predict drug concentrations in various tissues.

Simulate the impact of different dosing regimens.

Extrapolate pharmacokinetic data from animal species to humans.

Assess potential drug-drug interactions.

Software platforms are available to facilitate the development and application of these models in preclinical data analysis.

In Vitro Research Models and Assay Systems for Droxacin Sodium

Development and Application of Microphysiological Systems (MPS) and Organ-on-Chip Models

Microphysiological systems (MPS), often referred to as "organs-on-chips," are advanced in vitro models that replicate the structure and function of human organs in a microfluidic device. researchgate.netnih.gov These systems allow for the study of drug effects in a dynamic environment that mimics human physiology more closely than static cell cultures. springernature.comfrontiersin.org While specific applications of organ-on-a-chip technology for Droxacin (B1596024) sodium are not yet widely documented, the potential for this technology in antibiotic research is significant.

For the broader class of quinolones, organ-on-a-chip models of the lung, gut, and kidney could provide valuable insights into the pharmacokinetics, efficacy, and potential toxicity of these drugs. pfizer.comthno.org For example, a lung-on-a-chip could be used to study the treatment of respiratory infections, while a gut-on-a-chip could model the absorption of orally administered quinolones and their impact on the gut microbiome. The ability to link multiple organ chips together offers the future possibility of creating a "human-on-a-chip" to study systemic drug effects. drug-dev.com

In Vitro Models for Studying Drug Permeability and Transport Across Biological Barriers (e.g., Cell Monolayers, Artificial Membranes)

Understanding how a drug is absorbed and transported across biological barriers is crucial for its development. In vitro models are widely used for this purpose. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting the intestinal permeability of drugs. nih.govyoutube.com When grown as a monolayer, Caco-2 cells differentiate to form tight junctions and express transporter proteins, mimicking the epithelial barrier of the small intestine. evotec.com

Table 2: Permeability Classification of Representative Fluoroquinolones using the Caco-2 Model

| Fluoroquinolone | Permeability Classification | Efflux Potential |

|---|---|---|

| Ciprofloxacin (B1669076) | Low | High |

| Lomefloxacin | High | Moderate |

| Levofloxacin | High | Low |

| Ofloxacin | High | Low |

Data based on a comparative study of fluoroquinolones. nih.gov

Biochemical and Cell-Based Assays for Target Engagement and Pathway Modulation

The antibacterial action of quinolones, including Droxacin sodium, is primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV. Biochemical and cell-based assays are essential for confirming that a drug is interacting with its intended molecular target.

Biochemical assays may involve purified enzymes to directly measure the inhibitory activity of the drug. Cell-based target engagement assays, on the other hand, confirm that the drug can reach and bind to its target within a cellular environment. Techniques like the cellular thermal shift assay (CETSA) can be employed to assess target engagement by measuring the change in the thermal stability of the target protein upon ligand binding. youtube.com For quinolones, assays can be designed to measure the inhibition of DNA supercoiling by DNA gyrase or the decatenation activity of topoisomerase IV. The development of RNA aptamers that specifically bind to certain fluoroquinolones, such as levofloxacin, also presents a novel approach for detection and potentially for studying target interactions. nih.gov

High-Throughput and High-Content Screening Platforms for Droxacin Sodium Research

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. youtube.com For Droxacin sodium, HTS platforms can be used to screen for its effectiveness against a wide range of bacterial species or to identify potential new applications, such as anticancer activity. drugtargetreview.com These platforms often utilize automated liquid handling and advanced detection methods to process thousands of samples in a short period. agilent.com

High-content screening (HCS) combines the automation of HTS with cellular imaging to provide more detailed information about the effects of a compound on cells. This can include changes in cell morphology, protein localization, and other cellular parameters. For antibacterial research, HCS can be used to visualize the effects of Droxacin sodium on bacterial cells or on host cells infected with bacteria. The development of microfluidic droplet-based systems is further advancing the capabilities of HTS for screening antibiotic combinations. rsc.org

Co-culture and Microbiome Models for Complex Interaction Studies

The human body is a complex ecosystem of human cells and microorganisms, collectively known as the microbiome. Antibiotics can have a significant impact on the gut microbiota, which plays a crucial role in health and disease. researchgate.net In vitro co-culture and microbiome models are being developed to study these complex interactions.

These models can range from simple co-cultures of two cell types to more complex systems that aim to replicate the gut microbiome. For instance, studies have investigated the short-term effects of fluoroquinolones like levofloxacin on the gut microbiota of mice, observing changes in microbial diversity. nih.gov In vitro models can also be used to study the formation of bacterial biofilms, which are communities of bacteria that are often more resistant to antibiotics. nih.gov Research on moxifloxacin has utilized in vitro biofilm models of Staphylococcus aureus to assess its activity against these resilient bacterial communities. nih.gov

Advanced Analytical Methodologies for Droxacin Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of droxacin (B1596024) sodium from various impurities and in complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most frequently employed methods due to their high efficiency and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically after a chemical modification step.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of droxacin sodium. Reverse-phase HPLC, often using a C18 column, is a common approach. The mobile phase, which carries the sample through the column, is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). For instance, the analysis of similar fluoroquinolones has been achieved using a C8 column with a mobile phase of 1% triethylamine (B128534) (pH 3.0) and acetonitrile in an 86:14 ratio. nih.gov Another HPLC method for analyzing diclofenac, a different pharmaceutical compound, also utilized a C18 column with an acetonitrile and water mobile phase, showcasing the versatility of this setup. justia.com In the quantification of daptomycin, the mobile phase consisted of HPLC grade acetonitrile and water (62:38, v/v) with 4 mM ammonium (B1175870) dihydrogen phosphate, adjusted to a pH of 3.25 with phosphoric acid. googleapis.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns to provide faster analysis times and improved resolution. UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), is highly effective for the simultaneous determination of multiple quinolones in challenging matrices like milk.

Gas Chromatography-Mass Spectrometry (GC-MS): For non-volatile compounds like droxacin sodium, GC-MS analysis requires a derivatization step to increase the compound's volatility. This technique offers excellent separation capabilities and provides definitive structural information from the mass spectrum, making it a powerful tool for identification.

Spectroscopic Techniques for Structural Characterization and Purity Determination

Spectroscopic methods are critical for elucidating the molecular structure of droxacin sodium and for determining its purity. These techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV/Vis Spectrophotometry, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the atomic arrangement within the droxacin sodium molecule. It is a primary tool for confirming the compound's identity and for the structural characterization of any impurities.

Mass Spectrometry (MS): MS is used to determine the molecular weight of droxacin sodium and to analyze its fragmentation patterns. This information is crucial for confirming the compound's structure. When combined with a chromatographic separation method, such as in LC-MS, it offers a high degree of selectivity and sensitivity for both qualitative and quantitative analyses. google.com

UV/Vis Spectrophotometry: Droxacin sodium absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. A UV/Vis spectrophotometer can be used to quantify the compound by measuring its absorbance at a specific wavelength. This characteristic is also exploited in HPLC systems that use UV detectors for quantification.

Infrared (IR) Spectroscopy: IR spectroscopy provides a "fingerprint" of the molecule by identifying the various functional groups present based on their vibrational frequencies. This is useful for confirming the presence of key structural features in droxacin sodium.

Electrophoretic Methods for Analytical Separation

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged molecules like droxacin sodium. It separates compounds based on their migration in an electric field through a narrow capillary. CE offers advantages such as rapid analysis times, high efficiency, and low consumption of samples and reagents.

Method Development and Validation Protocols for Research Applications

The development and validation of analytical methods for droxacin sodium are essential for ensuring the accuracy and reliability of research findings. These procedures are typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).

Method Development: This process involves selecting the most appropriate analytical technique and optimizing its parameters. For an HPLC method, this would include the choice of the column, mobile phase composition, flow rate, and detector settings to achieve the best possible separation and sensitivity.

Method Validation: Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters as per ICH guidelines include:

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: A proportional relationship between the analytical signal and the concentration of the analyte over a defined range.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: How close the measured results are to the true value.

Precision: The degree of agreement between repeated measurements of the same sample.

Detection Limit (LOD): The lowest concentration of the analyte that can be detected.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate changes in its parameters.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a more thorough analysis of droxacin sodium.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique that couples HPLC or UPLC with a mass spectrometer. google.com It is invaluable for identifying and quantifying droxacin sodium, its metabolites, and degradation products in complex samples. UPLC-MS/MS offers even greater selectivity and sensitivity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of gas chromatography with the detection power of mass spectrometry. After derivatization, it is a potent tool for the structural confirmation of droxacin sodium and related compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique links HPLC with NMR spectroscopy, allowing for the direct structural elucidation of compounds as they are separated. This is particularly useful for identifying unknown impurities or metabolites without the need for offline purification.

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is crucial for removing interferences and concentrating droxacin sodium from various sample types prior to analysis. The chosen method depends on the sample matrix and the analytical technique.

Protein Precipitation: A simple method for removing proteins from biological samples like plasma or serum by adding an organic solvent or an acid. Perchloric acid and methanol have been used for this purpose in the analysis of fluoroquinolones. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates droxacin sodium based on its solubility characteristics between two immiscible liquids. The pH of the aqueous layer can be adjusted to optimize the extraction.

Solid-Phase Extraction (SPE): A versatile technique for cleaning up and concentrating samples. The sample is passed through a cartridge containing a solid material that retains either the analyte or the interfering substances. SPE is widely used for preparing various sample types for quinolone analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for the analysis of veterinary drug residues in food. It involves an extraction with an organic solvent, followed by a salting-out step and a cleanup step using dispersive solid-phase extraction.

Theoretical and Computational Chemistry Approaches in Droxacin Sodium Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like Droxacin (B1596024) sodium. nih.govscirp.org These ab initio methods solve approximations of the Schrödinger equation to provide a detailed picture of the electron distribution within a molecule, which governs its stability, reactivity, and spectroscopic characteristics. lsu.edunorthwestern.edu

Electronic Structure and Reactivity: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to these investigations. scirp.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a theoretical framework for understanding how a molecule like Droxacin sodium might interact with biological targets. researchgate.net For instance, a high electrophilicity index suggests a strong capacity to accept electrons, which can be crucial for interactions within a biological system. researchgate.net

Table 1: Conceptual DFT-Derived Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. scirp.org |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | The power to attract electrons. scirp.org |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates high reactivity. |

This table represents conceptual descriptors calculated for quinolone-type molecules. The formulas are based on Koopmans' theorem approximations.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis). scirp.org By calculating the energies of electronic transitions, researchers can correlate them with experimentally observed absorption bands, such as the π-π* transitions common in the conjugated systems of quinolones. scirp.org Similarly, by computing vibrational frequencies, theoretical IR and Raman spectra can be generated, which aids in the structural characterization of the molecule. chemrxiv.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemistry provides electronic insights, molecular modeling and dynamics simulations offer a view of the structural and dynamic behavior of Droxacin sodium over time. These methods are crucial for understanding how the drug conforms and interacts with its biological target. researchgate.net

Conformational Analysis: Flexible molecules like Droxacin sodium can exist in an ensemble of different spatial arrangements or conformations. researchgate.net Conformational analysis computationally explores the potential energy surface of the molecule to identify low-energy, stable conformers. nih.gov Understanding the preferred three-dimensional structure is essential because only specific conformations may be able to bind effectively to the target enzyme. researchgate.netnih.gov

Ligand-Target Interactions: The antibacterial action of Droxacin sodium, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase, a type II topoisomerase. rsc.orgbenthamdirect.comresearchgate.net Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (Droxacin sodium) within the active site of its receptor (DNA gyrase). rjeid.com

Following docking, Molecular Dynamics (MD) simulations are employed to provide a more detailed and dynamic picture of the ligand-receptor complex. researchgate.net An MD simulation calculates the motion of atoms in the system over time, revealing the stability of the binding pose and the key interactions that maintain the complex. nih.gov These simulations can track the formation and duration of hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the drug and specific amino acid residues in the DNA gyrase active site, such as those in the Quinolone Resistance-Determining Region (QRDR). nih.govresearchgate.net The stability of this complex is critical for inhibiting the enzyme's function of DNA replication and repair. rsc.orguni-tuebingen.de

Table 2: Typical Ligand-Target Interactions Analyzed by MD Simulations

| Interaction Type | Description | Key Residues (Example for Fluoroquinolones) |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Serine, Aspartic Acid, Arginine. researchgate.net |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Alanine, Valine, Leucine. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Tyrosine, Phenylalanine, Histidine. nih.gov |

Predictive Computational Models for ADME (Absorption, Distribution, Metabolism, Excretion) Research

Before a drug candidate can be considered for development, its pharmacokinetic profile must be evaluated. Predictive computational models for Absorption, Distribution, Metabolism, and Excretion (ADME) are used in the early stages of drug discovery to filter out compounds that are likely to fail due to poor ADME properties. researchgate.netnumberanalytics.com

For compounds like Droxacin sodium, these models use the molecular structure to predict its behavior in the body. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a primary tool, establishing a statistical correlation between chemical structure descriptors and specific ADME properties. numberanalytics.comnih.gov Machine learning and artificial intelligence algorithms are increasingly used to build more sophisticated and accurate predictive models from large datasets of known compounds. nih.govmdpi.com These in silico tools can predict general characteristics such as potential for blood-brain barrier penetration, interaction with metabolic enzymes, and permeability, allowing chemists to prioritize or modify structures to improve their drug-like properties. researchgate.netnumberanalytics.com

In Silico Screening and Virtual Library Design for Novel Droxacin Sodium Analogs

The search for new antibiotics with improved efficacy, particularly against resistant strains, heavily relies on the design and screening of novel molecules. benthamdirect.com In silico screening provides a rapid and cost-effective method to evaluate vast numbers of potential drug candidates computationally. rsc.orgnih.gov

The process begins with the design of a virtual library of compounds. These are often analogs based on a known active scaffold, such as the quinolone core of Droxacin sodium. rsc.org By systematically modifying different parts of the molecule (e.g., the substituent at the N-1 or C-7 position for quinolones), a large and diverse library of virtual compounds can be generated. nih.gov

This library is then subjected to virtual screening, a process that typically involves molecular docking. Each compound in the library is docked into the active site of the target protein (e.g., mutant DNA gyrase), and the binding affinity is scored. rsc.orgnih.gov Compounds with the best scores, indicating potentially strong binding, are selected as "hits" for further investigation, which may include more rigorous computational analysis like MD simulations or, ultimately, chemical synthesis and experimental testing. nih.govnih.gov

Table 3: General Workflow for In Silico Screening of Novel Analogs

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Selection & Preparation | Identify the biological target (e.g., resistant DNA gyrase) and obtain its 3D structure. | Protein Data Bank (PDB), Homology Modeling. |

| 2. Virtual Library Design | Generate a large set of virtual compounds based on a lead scaffold (e.g., Droxacin sodium). | Cheminformatics toolkits, molecule editors. nih.gov |

| 3. High-Throughput Virtual Screening | Dock the entire library against the target's active site and rank by binding score. | Molecular Docking software (e.g., AutoDock, Glide). nih.gov |

| 4. Hit Selection and Filtering | Select top-scoring compounds and filter them based on drug-likeness and ADME predictions. | QSAR models, Lipinski's Rule of Five filters. nih.gov |

Cheminformatics and Bioinformatics Approaches for Data Analysis and Pattern Recognition

Cheminformatics and bioinformatics provide the essential infrastructure for managing and analyzing the vast amounts of data generated in modern drug discovery. rsc.orgnih.gov

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. nih.gov In the context of Droxacin sodium research, cheminformatics tools are used to:

Build and manage the virtual libraries used in screening. nih.gov

Calculate molecular descriptors that are used to build QSAR models for activity and ADME properties.

Analyze structure-activity relationships (SAR) across a series of quinolone analogs to identify which chemical modifications lead to improved biological activity. researchgate.net

Assess the chemical diversity and novelty of newly designed compounds. nih.gov

Bioinformatics combines biology, computer science, and statistics to analyze biological data. nih.govrsc.org For antibiotic research, bioinformatics approaches are critical for:

Analyzing genomic data from resistant bacteria to identify mutations in drug targets like DNA gyrase and topoisomerase IV. uni-tuebingen.denih.gov

Comparing protein sequences and structures across different bacterial species to understand target conservation.

Studying resistance mechanisms, such as efflux pumps or target-protection proteins, which can inform the design of new drugs that can evade these mechanisms. rsc.orgnih.gov

Together, these computational disciplines enable researchers to recognize complex patterns in chemical and biological data, accelerating the discovery and development of new antibiotics related to Droxacin sodium.

Q & A

Q. How to structure a research paper on Droxacin sodium for high-impact journals?

- Methodological Guidance:

- Abstract: Summarize objectives, methods, key results (e.g., MIC values, AUC ratios), and implications.

- Introduction: Contextualize within antibiotic resistance crises and prior fluoroquinolone limitations.

- Methods: Detail experimental protocols to enable replication (e.g., "Droxacin sodium was dissolved in DMSO at 10 mM stock").

- Discussion: Contrast findings with literature and propose mechanisms for unexpected results .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.